molecular formula C9H10BrFO B8168583 1-(2-Bromoethoxy)-3-fluoro-5-methylbenzene

1-(2-Bromoethoxy)-3-fluoro-5-methylbenzene

Cat. No.: B8168583
M. Wt: 233.08 g/mol
InChI Key: KLRGJNUJNQDWBU-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-3-fluoro-5-methylbenzene is an organic compound with the molecular formula C9H10BrFO It is a derivative of benzene, where the benzene ring is substituted with a bromoethoxy group, a fluoro group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethoxy)-3-fluoro-5-methylbenzene typically involves the reaction of 3-fluoro-5-methylphenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the bromoethoxy linkage. The general reaction scheme is as follows:

3-fluoro-5-methylphenol+2-bromoethanolK2CO3,refluxThis compound\text{3-fluoro-5-methylphenol} + \text{2-bromoethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{reflux}} \text{this compound} 3-fluoro-5-methylphenol+2-bromoethanolK2​CO3​,reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethoxy)-3-fluoro-5-methylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The bromoethoxy group can be reduced to form an ethoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include ethoxy derivatives.

Scientific Research Applications

1-(2-Bromoethoxy)-3-fluoro-5-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-3-fluoro-5-methylbenzene depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the bromoethoxy and fluoro groups can enhance its binding affinity and selectivity. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromoethoxy)-2-fluoro-4-methylbenzene
  • 1-(2-Bromoethoxy)-4-fluoro-5-methylbenzene
  • 1-(2-Bromoethoxy)-3-chloro-5-methylbenzene

Uniqueness

1-(2-Bromoethoxy)-3-fluoro-5-methylbenzene is unique due to the specific positioning of the bromoethoxy, fluoro, and methyl groups on the benzene ring. This unique arrangement can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(2-bromoethoxy)-3-fluoro-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-7-4-8(11)6-9(5-7)12-3-2-10/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRGJNUJNQDWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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